molecular formula C10H9NO3 B8723820 5-Ethyl Isatoic Anhydride

5-Ethyl Isatoic Anhydride

Cat. No. B8723820
M. Wt: 191.18 g/mol
InChI Key: AOLRYSKAEQDNAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl Isatoic Anhydride is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Ethyl Isatoic Anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethyl Isatoic Anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Ethyl Isatoic Anhydride

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

6-ethyl-1H-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C10H9NO3/c1-2-6-3-4-8-7(5-6)9(12)14-10(13)11-8/h3-5H,2H2,1H3,(H,11,13)

InChI Key

AOLRYSKAEQDNAA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=O)OC2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-amino-5-ethylbenzoic acid (20.28 g) and ethyl chlorocarbonate (53.5 g) was stirred for 50 minutes at 100° C. and then cooled to 90° C. To the mixture was added dropwise acetyl chloride (13.81 g) in the course of 15 minutes and the reaction mixture was stirred for 2 hours at 100° C. After the resultant mixture was cooled to ambient temperature, to the mixture was added hexane and allowed to stand at ambient temperature to give crystals, which were separated by filtration, washed with hexane and dried under reduced pressure to give crystalline 6-ethyl-2H-3,1-benzoxazine-2,4(1H)-dione (19.55 g).
Quantity
20.28 g
Type
reactant
Reaction Step One
Quantity
53.5 g
Type
reactant
Reaction Step One
Quantity
13.81 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

4-Ethyl isatin (3.1 g, 0.018 mol) was added to a mixture of conc. sulphuric acid (45 μl) in acetic acid (14 ml). The suspension was warmed to 30° C., hydrogen peroxide 35% (2.2 ml) was added and after the addition the temperature was raised to 65° C. After being heated for 3 hours, the mixture was cooled and the precipitate filtered off, washed with water and dried to give the title compound (1.7 g), yield 48%.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
45 μL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Yield
48%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.